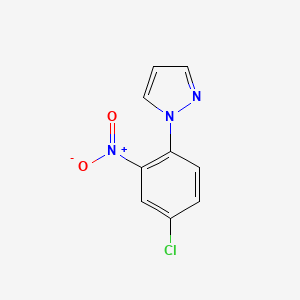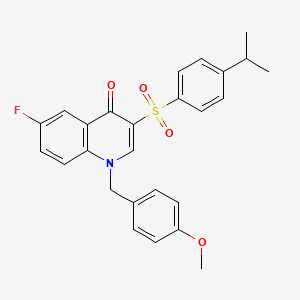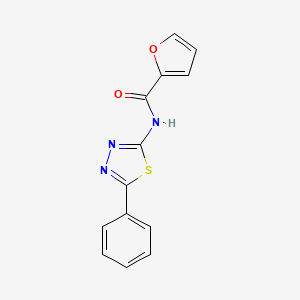
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known as PTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PTDC is a heterocyclic compound that has a molecular formula of C14H9N3O2S and a molar mass of 295.30 g/mol.
科学的研究の応用
Anticancer Activity
1,3,4-Thiadiazole derivatives have garnered significant interest as potential anticancer agents . Their bioactive properties stem from the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component in DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. Researchers have explored the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on various cancer cell lines, making it a promising candidate for further investigation.
Inhibition of SHP1
Theoretical studies and experimental applications have examined the inhibitory activities of 2-phenyl-1,3,4-thiadiazole derivatives against SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may play a role in modulating SHP1 activity, which is relevant in cellular signaling pathways.
Antibacterial Properties
Certain 1,3,4-thiadiazole derivatives, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, exhibit antibacterial activity . These compounds have been tested against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. While they may not show antifungal activity, their antibacterial potential is noteworthy.
Cytotoxic Effects on Leukemia Cells
In vitro studies have assessed the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on leukemia cell lines, including K562 CML, Jurkat, and MT-2 . Understanding its impact on cancer cells can guide further drug development.
Antimicrobial Properties
Beyond antibacterial effects, thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may contribute to this broader antimicrobial profile.
Other Therapeutic Activities
Thiadiazole derivatives possess a wide range of therapeutic activities, including analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects . While specific studies on this compound are limited, exploring its potential in these areas could yield valuable insights.
作用機序
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in the progression of various cancers.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer activities . The effects of these compounds can vary depending on the specific targets they interact with and the biochemical pathways they affect.
特性
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJZFYJQZRNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)
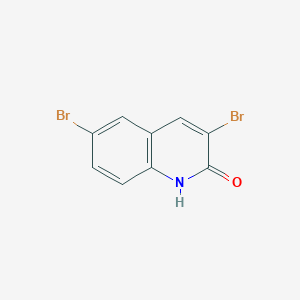

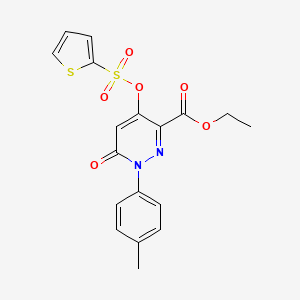
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)
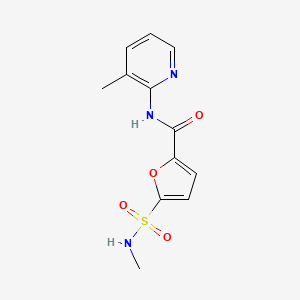

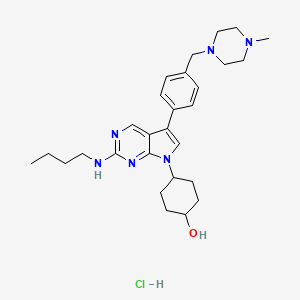


![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
